2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one
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Overview
Description
2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic compound with a unique structure that combines elements of pyridine and quinoline
Mechanism of Action
Target of Action
Similar compounds have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of new therapies .
Result of Action
Similar compounds have shown potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under conditions that favor the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one: shares structural similarities with other compounds in the pyridine and quinoline families.
1-((methylamino)methyl)-6,7-dihydroquinolin-3(5H)-one: Similar structure but lacks the pyridine ring.
2-((methylamino)methyl)-quinolin-3(5H)-one: Similar structure but lacks the dihydropyrido ring.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and quinoline structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(methylaminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-9-12-8-11-5-2-4-10-6-3-7-16(13(10)11)14(12)17/h2,4-5,8,15H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXBKJLVDHSBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C3C(=CC=C2)CCCN3C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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